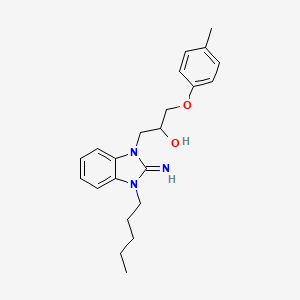

![molecular formula C19H15F3N4O2S3 B11580586 2-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11580586.png)

2-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of thiophene, pyrimidine, and cyclopentathiophene moieties

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[({[4-(Thien-2-yl)-6-(Trifluormethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxamid umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung der Thiophen- und Pyrimidin-Zwischenprodukte beginnen, gefolgt von deren Funktionalisierung und Kupplung zur Bildung des Endprodukts. Zu den gängigen Reaktionsbedingungen gehören die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierte Temperatur- und Druckeinstellungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Hochskalierung der Labor-Syntheseverfahren umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen für höhere Ausbeuten, die Verwendung von kontinuierlichen Durchflussreaktoren und die Sicherstellung der Reinheit des Endprodukts durch fortschrittliche Reinigungstechniken wie Chromatographie und Kristallisation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Thiophen- und Sulfanyl-Gruppen können unter bestimmten Bedingungen oxidiert werden.

Reduktion: Der Pyrimidinring kann reduziert werden, um verschiedene Derivate zu bilden.

Substitution: Funktionelle Gruppen an den Thiophen- und Pyrimidinringen können durch andere Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen oft bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Umwandlungen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Mechanismen.

Biologie

In der biologischen Forschung kann diese Verbindung als Sonde oder Inhibitor zur Untersuchung spezifischer biochemischer Pfade dienen. Ihre Fähigkeit, mit biologischen Molekülen zu interagieren, macht sie zu einem wertvollen Werkzeug, um zelluläre Prozesse zu verstehen.

Medizin

In der pharmazeutischen Chemie könnte diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht werden. Ihre Struktur deutet darauf hin, dass sie mit bestimmten molekularen Zielstrukturen interagieren könnte, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Industrie

In der Industrie könnte diese Verbindung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden. Ihre multifunktionale Natur ermöglicht die Herstellung von Polymeren, Beschichtungen und anderen fortschrittlichen Materialien.

Wirkmechanismus

Der Wirkmechanismus von 2-[({[4-(Thien-2-yl)-6-(Trifluormethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, deren Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen.

Wirkmechanismus

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl and thiophene groups can enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu ähnlichen Verbindungen gehören andere Thiophen- und Pyrimidinderivate, wie z. B.:

- 2-(Thien-2-yl)pyrimidin

- 4-(Trifluormethyl)pyrimidin

- Cyclopenta[b]thiophenderivate

Einzigartigkeit

Was 2-[({[4-(Thien-2-yl)-6-(Trifluormethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxamid auszeichnet, ist seine einzigartige Kombination aus funktionellen Gruppen und strukturellen Merkmalen.

Eigenschaften

Molekularformel |

C19H15F3N4O2S3 |

|---|---|

Molekulargewicht |

484.5 g/mol |

IUPAC-Name |

2-[[2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

InChI |

InChI=1S/C19H15F3N4O2S3/c20-19(21,22)13-7-10(12-5-2-6-29-12)24-18(25-13)30-8-14(27)26-17-15(16(23)28)9-3-1-4-11(9)31-17/h2,5-7H,1,3-4,8H2,(H2,23,28)(H,26,27) |

InChI-Schlüssel |

VBVFQMBLWWSLRE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Nitro-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl)(thiophen-2-yl)methanone](/img/structure/B11580509.png)

![Ethyl 2-[({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11580510.png)

![(2E)-2-cyano-N-cyclohexyl-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11580511.png)

![2-methoxy-4-[(Z)-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11580512.png)

![(3Z)-3-{6-oxo-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11580519.png)

![6-(3-chloro-4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580529.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B11580537.png)

![{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate](/img/structure/B11580539.png)

![ethyl (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11580544.png)

![1-(4-methylphenyl)-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11580549.png)

![2-[3-(Dimethylamino)propyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580552.png)

![13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11580563.png)

![[(5Z)-5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11580580.png)